molecular formula C72H64P4Pt+4 B8452626 Tetrakis(triphenylphosphine)platinum(0)

Tetrakis(triphenylphosphine)platinum(0)

Cat. No.: B8452626
M. Wt: 1248.3 g/mol
InChI Key: SYKXNRFLNZUGAJ-UHFFFAOYSA-R
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Preparation Methods

Tetrakis(triphenylphosphine)platinum(0) is typically prepared in a one-pot reaction from potassium tetrachloroplatinate(II). The synthesis involves the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine, resulting in the formation of the product as a precipitate. The reaction occurs in two distinct steps: first, PtCl2(P(C6H5)3)2 is generated, and then this platinum(II) complex is reduced . The overall synthesis can be summarized as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{P(C}_6\text{H}_5)_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(P(C}_6\text{H}_5)_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]

Chemical Reactions Analysis

Scientific Research Applications

Tetrakis(triphenylphosphine)platinum(0) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism by which tetrakis(triphenylphosphino)platinum exerts its effects involves the dissociation of triphenylphosphine ligands in solution, leading to the formation of reactive intermediates. These intermediates can undergo various chemical transformations, such as oxidative addition and substitution reactions, to form different platinum complexes . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Tetrakis(triphenylphosphine)platinum(0) can be compared with other similar compounds, such as:

These compounds share similar coordination geometries and reactivities, but tetrakis(triphenylphosphino)platinum is unique in its specific applications and reactivity patterns.

Properties

Molecular Formula

C72H64P4Pt+4

Molecular Weight

1248.3 g/mol

IUPAC Name

platinum;triphenylphosphanium

InChI

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4

InChI Key

SYKXNRFLNZUGAJ-UHFFFAOYSA-R

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Origin of Product

United States

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